2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a furan ring attached to a benzofuran core, with a hydroxy group at the 6th position and a methylene group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2-furylaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the furan and benzofuran rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2Z)-2-(2-furylmethylene)-6-oxo-1-benzofuran-3(2H)-one.
Reduction: Formation of (2Z)-2-(2-furylmethyl)-6-hydroxy-1-benzofuran-3(2H)-one.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-furylmethylene)-1-benzofuran-3(2H)-one
- (2Z)-2-(2-thienylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(2-pyridylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
(2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of both a furan ring and a hydroxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-8-3-4-10-11(6-8)17-12(13(10)15)7-9-2-1-5-16-9/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSAKNMQNUDSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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